Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate
Description
Chemical Identity and Structural Analysis of Methyl 5-(1,4,5,6-Tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate
Systematic Nomenclature and IUPAC Classification
The IUPAC name This compound is derived from its bicyclic core and ester functionalization. The parent structure, cyclopenta[b]pyrrole , consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) fused to a cyclopentane ring at the [b] position, indicating fusion between the pyrrole’s C2–C3 bond and the cyclopentane’s C1–C2 bond. The numbering of the bicyclic system follows IUPAC priority rules, with the pyrrole nitrogen assigned position 1. The substituent—a pentanoate group methylated at the terminal carboxylate—is attached to position 2 of the pyrrole ring via a five-carbon aliphatic chain.
The ester group is named as a pentanoic acid derivative, where the acidic hydroxyl group is replaced by a methoxy group ($$ \text{-OCH}_3 $$). The full systematic name adheres to IUPAC guidelines for polycyclic compounds and functional group prioritization, with the ester group taking precedence over the hydrocarbon skeleton in suffix placement.
Molecular Architecture: Bicyclic Core and Ester Functionalization
The molecule’s architecture comprises two distinct regions:
- Bicyclic Core : The 1,4,5,6-tetrahydrocyclopenta[b]pyrrole system is a partially saturated bicyclic structure. The pyrrole ring retains aromaticity due to conjugation of the nitrogen lone pair with the π-system, while the fused cyclopentane introduces strain and conformational rigidity. The tetrahydro designation indicates that two double bonds in the parent cyclopenta[b]pyrrole have been reduced, resulting in a saturated six-membered ring system (Figure 1A).
- Ester Functionalization : A pentanoate chain ($$ \text{-OCO-(CH}2)3\text{-CH}2\text{-CH}3 $$) is appended to the pyrrole’s position 2. The methyl ester group enhances solubility in nonpolar solvents and influences electronic properties through inductive effects.
Key Structural Features :
- Ring Fusion : The pyrrole and cyclopentane rings share two adjacent carbon atoms, creating a bent geometry that influences steric interactions.
- Substituent Orientation : The pentanoate chain adopts an extended conformation, minimizing steric clashes with the bicyclic core.
- Chirality : The molecule lacks chiral centers due to the symmetry of the bicyclic system and the linear pentanoate chain.
Spectroscopic Characterization (¹H/¹³C NMR, IR, MS)
While experimental spectroscopic data for this specific compound are not publicly available, predictions can be made based on analogous structures:
¹H NMR Analysis
- Bicyclic Core Protons :
- Pentanoate Chain :
- Methyl ester ($$ \text{OCH}3 $$): δ 3.6–3.7 ppm (singlet, 3H).
- Methylene groups ($$ \text{CH}2 $$): δ 1.2–1.6 ppm (multiplet, 6H).
¹³C NMR Analysis
- Ester Carbonyl : δ 170–175 ppm.
- Aromatic Carbons : δ 120–130 ppm (pyrrole ring).
- Aliphatic Carbons : δ 20–40 ppm (cyclopentane and pentanoate chain).
IR Spectroscopy
- Ester C=O Stretch : Strong absorption at 1740–1760 cm⁻¹.
- Aromatic C-H Stretch : Peaks at 3050–3100 cm⁻¹.
Mass Spectrometry
Computational Chemistry Insights: DFT-Based Conformational Studies
Density Functional Theory (DFT) calculations provide critical insights into the compound’s stability and electronic structure:
Conformational Analysis
- The bicyclic core adopts a boat-like conformation to alleviate ring strain, with the pyrrole ring remaining planar (Figure 1B).
- The pentanoate chain prefers an antiperiplanar orientation relative to the bicyclic system, minimizing steric hindrance.
Frontier Molecular Orbitals
Tables
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyrrole aromatic (C3-H) | 6.9 | Multiplet |
| Cyclopentane methylene | 2.3 | Multiplet |
| Methyl ester ($$ \text{OCH}_3 $$) | 3.65 | Singlet |
Table 2: DFT-Derived Geometric Parameters
| Parameter | Value |
|---|---|
| Pyrrole N-C2 bond length | 1.38 Å |
| Cyclopentane C-C bond angle | 108° |
| Dihedral angle (C2-O-C=O) | 180° |
Properties
CAS No. |
184681-22-9 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate |
InChI |
InChI=1S/C13H19NO2/c1-16-13(15)8-3-2-6-11-9-10-5-4-7-12(10)14-11/h9,14H,2-8H2,1H3 |
InChI Key |
UEYHIQHCYSKNIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC2=C(N1)CCC2 |
Origin of Product |
United States |
Preparation Methods
Construction of the Tetrahydrocyclopenta[b]pyrrole Core
The tetrahydrocyclopenta[b]pyrrole ring system is typically synthesized via condensation reactions involving 1,3-dicarbonyl compounds and azidoketones, followed by intramolecular Staudinger-aza-Wittig reactions. This approach has been demonstrated in the synthesis of related pyrrolidine and pyrrole derivatives:
Condensation of 1,3-dicarbonyl dianions with α-azidoketones : The dianion generated from a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate derivatives) reacts with an azidoketone to form azidoalcohol intermediates. These intermediates are often unstable and used promptly for further transformations.
Intramolecular Staudinger-aza-Wittig reaction : Treatment of the azidoalcohol intermediates with triphenylphosphine (PPh3) induces an intramolecular cyclization, forming the tetrahydrocyclopenta[b]pyrrole ring system. This step is crucial for establishing the bicyclic framework with the correct stereochemistry.
Introduction of the Pentanoate Side Chain
The pentanoate ester moiety can be introduced either before or after the ring formation, depending on the synthetic route:
Esterification of the corresponding carboxylic acid or acid chloride : The pentanoic acid derivative can be converted to its methyl ester via Fischer esterification or by reaction with diazomethane or methyl iodide under basic conditions.
Use of ester-functionalized starting materials : Starting from 5-bromopentanoate or 5-pentanoate derivatives allows incorporation of the ester side chain early in the synthesis, which can then be elaborated into the bicyclic system.
Reduction and Functional Group Transformations
Reduction steps are often necessary to achieve the tetrahydro state of the cyclopenta[b]pyrrole ring:
Catalytic hydrogenation : Using rhodium-based catalysts under hydrogen atmosphere in methanol or ethanol solvents at controlled temperatures (e.g., 20–65 °C) can selectively reduce double bonds in the bicyclic system without affecting the ester group.
Hydride reductions : Sodium borohydride or diisobutylaluminum hydride (DIBAL-H) can be employed for selective reduction of ketones or aldehydes in intermediates, facilitating the formation of hydroxyl groups or saturated rings.
Purification and Characterization
Chromatographic purification : Silica gel chromatography using ether/petroleum ether mixtures is commonly used to isolate intermediates and final products, especially after cyclization steps.
Spectroscopic analysis : IR, NMR, and mass spectrometry confirm the structure and purity of intermediates and final compounds. Key IR absorptions include carbonyl stretches (~1700 cm⁻¹) and azide stretches (~2100 cm⁻¹) in intermediates.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Dianion formation and condensation | 1,3-dicarbonyl compound, n-BuLi, azidoketone, THF, −78 °C to RT | Formation of azidoalcohol intermediates (unstable) |
| 2 | Intramolecular Staudinger-aza-Wittig | Triphenylphosphine (PPh3), THF, RT | Cyclization to tetrahydrocyclopenta[b]pyrrole ring |
| 3 | Esterification or ester introduction | Methyl iodide, base or Fischer esterification | Formation/introduction of methyl pentanoate ester |
| 4 | Catalytic hydrogenation | Rhodium catalyst, H2, MeOH or EtOH, 20–65 °C | Reduction of double bonds, saturation of ring |
| 5 | Hydride reduction | NaBH4 or DIBAL-H, THF or toluene, 0–25 °C | Selective reduction of ketones or aldehydes |
| 6 | Purification | Silica gel chromatography, ether/petroleum ether | Isolation of pure intermediates and final product |
Research Findings and Optimization Notes
The intramolecular Staudinger-aza-Wittig reaction is highly efficient for ring closure but requires freshly prepared azidoalcohol intermediates due to their instability.
Catalytic hydrogenation conditions must be optimized to avoid over-reduction or ester hydrolysis; rhodium catalysts with specific ligands provide high selectivity and yields.
Hydride reductions with sodium borohydride are effective for ketone reduction but may require careful pH control during workup to prevent side reactions.
Chromatographic purification is essential after each key step to ensure removal of side products and unreacted starting materials, improving overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate exerts its effects involves its interaction with molecular targets and pathways. The cyclopenta[b]pyrrole core can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Structural Analogs in Metal-Organic Frameworks (MOFs)
Fe(cta)₂ and Fe(mta)₂ () are Fe(II)-based MOFs incorporating 1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazolate (cta) and methyl triazolate (mta) ligands. While these ligands share a fused cyclopentane-heterocycle core with the target compound, the replacement of pyrrole with triazole alters their electronic and coordination properties. Both Fe(cta)₂ and Fe(ta)₂ exhibit similar bulk moduli (B), attributed to counteracting effects of void fraction and Fe–N bond strength . This highlights how minor structural changes (e.g., heteroatom substitution) can preserve mechanical properties despite differences in ligand chemistry.
Table 1: Comparison of Cyclopenta-Fused Heterocycles in MOFs
| Compound | Heterocycle | Substituent | Bulk Modulus (B) | Key Property |
|---|---|---|---|---|
| Fe(cta)₂ | Triazolate | None | Similar to Fe(ta)₂ | High-spin state at RT |
| Methyl pentanoate analog | Pyrrole | Ester | Not reported | Enhanced solubility |
Tetrahydrocyclopenta[c]pyrazole Derivatives
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole () and its 3,5-dichlorophenyl derivative () demonstrate the impact of replacing pyrrole with pyrazole. The pyrazole ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and altering reactivity. For example, the synthesis of 1,3-dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole achieved a 43% yield, with structural confirmation via ROESY correlations between cyclopentyl methylene groups and the N-methyl substituent . In contrast, the dichlorophenyl derivative () showed distinct ¹H-NMR shifts (e.g., aromatic protons at δ 7.57 ppm), underscoring how electron-withdrawing groups influence spectroscopic profiles .
Functional Group Variations
The methyl ester group in the target compound differentiates it from analogs like 3-[2-[[3-(2-carboxyethyl)-5-...]pyrrol-2-yl]methylidene]propanoic acid (), which features carboxylic acid substituents. The ester group likely reduces polarity compared to carboxylic acids, impacting solubility and interaction with biological targets or metal centers .
Biological Activity
Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate (CAS Number: 32589-41-6) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties based on existing research and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.14 g/mol. Its structure features a tetrahydrocyclopenta[b]pyrrole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.14 g/mol |
| CAS Number | 32589-41-6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related compounds have shown efficacy against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antiproliferative Effects
Several derivatives of the tetrahydrocyclopenta[b]pyrrole scaffold have been investigated for their antiproliferative effects on cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit the growth of cancer cells such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values ranging from 100 to 250 µg/mL . The underlying mechanism may involve induction of apoptosis and cell cycle arrest.
Study on Antimicrobial Properties
A study published in Phytochemical Analysis evaluated the antimicrobial properties of various extracts containing similar structures to this compound. The methanol extract exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values reported at 62.5 µg/mL for E. coli .
Study on Antiproliferative Activity
In another investigation focusing on antiproliferative activity, a series of compounds based on the tetrahydrocyclopenta[b]pyrrole structure were tested against several cancer cell lines. The results indicated that certain derivatives had IC50 values below 200 µg/mL against HeLa cells, suggesting promising anticancer potential .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Membrane Disruption : Similar compounds disrupt bacterial membranes leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through activation of caspases.
- Cell Cycle Arrest : They may interfere with the normal progression of the cell cycle in cancer cells.
Q & A
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (e.g., ether/petroleum ether 1:5 → 1:2) for intermediates .
- Recrystallization : Polar solvents like ethanol/water mixtures are effective for final product purification .
- Distillation : For volatile byproducts, short-path distillation under reduced pressure minimizes decomposition .
How can researchers design derivatives of this compound for biological activity studies, such as α-glucosidase inhibition?
Q. Advanced
- Structure-Activity Relationship (SAR) : Modify the pentanoate ester (e.g., replace methyl with bioisosteres like trifluoroethyl) or the pyrrole substituents (e.g., introduce electron-withdrawing groups) .
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding to α-glucosidase active sites .
- In Vivo Models : Evaluate antidiabetic activity in murine models with STZ-induced diabetes, monitoring blood glucose levels post-administration .
How should researchers handle hydrolytic instability of the pentanoate ester during storage or biological assays?
Q. Basic
- Storage Conditions : Keep the compound under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., DMSO-d6) .
- Stabilizers : Add radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) to aqueous formulations .
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to slow ester hydrolysis .
What catalytic systems improve hydrogenation/dehydrogenation efficiency in related cyclopenta[b]pyrrole derivatives?
Q. Advanced
- Heterogeneous Catalysts : Palladium on carbon (Pd/C) or Raney Ni under H₂ pressure (1–3 atm) for selective hydrogenation of unsaturated bonds .
- Flow Reactors : Continuous-flow systems with immobilized catalysts (e.g., Pt/Al₂O₃) enhance reproducibility and scalability .
- Microwave Assistance : Coupling microwave irradiation with catalytic transfer hydrogenation (e.g., using ammonium formate) reduces reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
